molecular formula C7H7BrClNO4S B13262582 ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13262582
M. Wt: 316.56 g/mol
InChI Key: YQLGDQIYIKMTPY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its bromine and chlorosulfonyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrrole derivative, followed by the introduction of the chlorosulfonyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-4-(methylsulfonyl)-1H-pyrrole-2-carboxylate
  • Ethyl 5-chloro-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate
  • Ethyl 5-bromo-4-(fluorosulfonyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 5-bromo-4-(chlorosulfonyl)-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7_7H7_7BrClNO4_4S. Its structure includes a pyrrole ring, which is known for its diverse biological activities. The presence of bromine and chlorosulfonyl groups contributes to its reactivity and potential interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression and bacterial resistance.
  • Antimicrobial Activity : Pyrrole derivatives often exhibit antimicrobial properties, making them potential candidates for treating infections.
  • Anti-inflammatory Effects : Some studies suggest that pyrrole-based compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-tuberculosisMIC < 0.016 μg/mL
CytotoxicityIC50 > 64 μg/mL
Enzyme inhibitionTargeting specific kinases

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study 2: Anti-tuberculosis Activity

Research on pyrrole derivatives has shown that compounds structurally related to this compound exhibit potent anti-tuberculosis activity. One study reported that similar compounds had an MIC of less than 0.016 μg/mL against Mycobacterium tuberculosis, indicating a promising avenue for further exploration in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the pyrrole ring significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups enhances antimicrobial potency while maintaining low cytotoxicity levels.

Properties

Molecular Formula

C7H7BrClNO4S

Molecular Weight

316.56 g/mol

IUPAC Name

ethyl 5-bromo-4-chlorosulfonyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H7BrClNO4S/c1-2-14-7(11)4-3-5(6(8)10-4)15(9,12)13/h3,10H,2H2,1H3

InChI Key

YQLGDQIYIKMTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)Br)S(=O)(=O)Cl

Origin of Product

United States

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